6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride
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Overview
Description
6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 6-aminopyridine-2-carboxylic acid with (S)-2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-aminopyridine-2-carboxylic acid
- 2-aminopyridine-6-carboxylic acid
- 6-amino-2-picolinic acid
Uniqueness
6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14Cl2N2O3 |
---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m0../s1 |
InChI Key |
KJZDRKMNZSCCEM-ILKKLZGPSA-N |
Isomeric SMILES |
C[C@@H](COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
Canonical SMILES |
CC(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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